3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
Description
3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system. The bromomethyl (-CH2Br) substituent at the 3-position enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions for introducing alkyl or aryl groups. This compound is widely utilized in pharmaceutical and agrochemical research for constructing complex molecules, leveraging its ability to act as a leaving group in cross-coupling or functionalization reactions .
Properties
IUPAC Name |
3-(bromomethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVQVXVZNWMSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CBr)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with an appropriate bromomethylating agent. One common method is the one-pot synthesis, which involves the condensation of 2-hydrazinopyridine with a bromomethylating agent under mild conditions . The reaction is usually carried out at room temperature, making it an efficient and practical approach.
Industrial Production Methods
the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are less commonly reported, but general oxidation and reduction reagents can be used.
Major Products Formed
The major products formed from substitution reactions are various derivatives of this compound, depending on the nucleophile used .
Scientific Research Applications
3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including potential anticancer, antimicrobial, and antiviral agents.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of [1,2,4]triazolo[4,3-a]pyridine derivatives is exemplified by substitutions at the 3-position and other sites. Below is a detailed comparison with key analogs:
3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine Hydrochloride
- CAS : 1803587-84-9
- Molecular Formula : C7H11Cl2N3
- Key Features :
3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid
- CAS : 112811-65-1
- Molecular Formula : C8H8F3N3O2
- Key Features: Trifluoromethyl (-CF3) group enhances metabolic stability and electron-withdrawing properties. Carboxylic acid at position 6 introduces polarity, facilitating hydrogen bonding and solubility. Potential applications in drug design for optimizing pharmacokinetic profiles .
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid Hydrochloride
- Molecular Formula : C8H9ClF2N3O2
- Key Features :
8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- Key Features: Chlorine at position 8 and a 4-propylphenyl group at position 3. Demonstrated potent herbicidal activity (50% weed inhibition at 37.5 g/ha) against dicotyledonous weeds, with selectivity for crops like corn and rice . Highlights the role of aromatic substituents in enhancing bioactivity.
3-(Aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Hydrochloride
- Molecular Formula : C6H10ClN5O
- Key Features: Aminomethyl (-CH2NH2) group enables nucleophilic reactions or conjugation with carbonyls. Hydrochloride salt improves stability and solubility for biochemical assays .
S903-1453: N,N-dimethyl-4-[7-(propane-1-sulfonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]piperidine-1-carboxamide
- Key Features :
Comparative Data Table
Biological Activity
3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the introduction of the bromomethyl group through halogenation processes. The compound can be derived from various precursors in the triazole family using methods such as:
- Halogenation : Utilizing brominating agents in appropriate solvents.
- Cyclization : Forming the triazole ring through condensation reactions involving suitable nitrogen-containing compounds.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of triazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.25 to 8 mg/mL .
- Antifungal Activity : Some derivatives exhibit antifungal properties effective against common pathogens like Candida albicans .
Anti-inflammatory Effects
Research has indicated that triazole derivatives can possess anti-inflammatory properties. For example:
- Inhibition of Inflammatory Mediators : Compounds have been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo models . The mechanism often involves modulation of pathways such as NF-kB signaling.
Anticancer Potential
The anticancer activity of triazole derivatives has also been explored:
- Cell Proliferation Inhibition : Studies indicate that certain triazole compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanistic Insights : The anticancer effects are often attributed to the inhibition of specific kinases or pathways involved in tumor growth and metastasis.
Case Studies
-
Study on Antimicrobial Activity :
A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial activity. The results indicated that compounds with bromomethyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria . -
Anti-inflammatory Research :
Another research effort focused on assessing the anti-inflammatory potential of a new class of triazoles. The findings demonstrated significant inhibition of inflammatory markers in animal models treated with these compounds .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
